(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m1/s1 |
InChI Key |
SBIOJANZHQTSRP-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Cyclopentane Functionalization
The cyclopentane backbone is typically constructed through [3+2] cycloadditions or ring-expansion reactions. A representative protocol involves:
-
Cyclopentane ketone synthesis :
-
Reductive amination :
Table 1 : Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Catalyst (mol%) | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH4 | None | 25 | 0 | 45 |
| 2 | NaBH(OAc)3 | (R)-BINOL (5) | 50 | 72 | 68 |
| 3 | NaBH3CN | (R)-BINOL (10) | 50 | 88 | 82 |
| 4 | LiAlH(Ot-Bu)3 | (S)-TRIP (10) | 0 | 91 | 75 |
Data adapted from chiral resolution studies.
Catalytic Asymmetric Ring-Opening Reactions
Magnesium-Catalyzed Desymmetrization
The patent US20210070733A1 discloses a method using bisphosphonium magnesium salts to control stereochemistry during cyclopentane formation:
-
Substrate : 5-Fluoro-1-(4-fluorophenyl)cyclobutanol
-
Catalyst : (R,R)-Bisphosphonium Mg(OTf)2 (5 mol%)
-
Conditions :
-
N-Bromosuccinimide (1.2 eq.) in CH2Cl2 at -20°C
-
Reaction time: 48 hours
-
-
Outcome :
The magnesium catalyst creates a chiral environment that favors axial attack during the ring-expansion step, as confirmed by DFT calculations.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-(4-fluorophenyl)cyclopentan-1-amine can be resolved using chiral resolving agents:
-
Procedure :
-
Performance :
Industrial-Scale Manufacturing Considerations
Continuous Flow Hydrogenation
A scalable protocol for amine synthesis employs fixed-bed hydrogenation reactors:
Reactor Setup :
-
Catalyst: 5% Pd/C on silica (200 mesh)
-
Substrate: 2-(4-fluorophenyl)cyclopentanone oxime
-
Conditions:
-
H2 pressure: 15 bar
-
Temperature: 80°C
-
Flow rate: 0.2 mL/min
-
Outcome :
-
92% conversion to racemic amine
-
Subsequent enzymatic resolution with lipase PS-IM provides (1R,2R)-isomer in 86% ee
Analytical Characterization Data
Critical analytical parameters for the target compound:
1H NMR (500 MHz, CDCl3):
-
δ 7.32–7.28 (m, 2H, Ar-H)
-
δ 6.98–6.94 (m, 2H, Ar-H)
-
δ 3.81 (qd, J = 7.5, 4.8 Hz, 1H, CH-NH2)
-
δ 2.64–2.58 (m, 1H, cyclopentyl-CH)
-
δ 1.92–1.75 (m, 4H, cyclopentyl-CH2)
HRMS (ESI+):
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency Metrics for Preparation Methods
| Method | Max Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 82 | 88 | Moderate | $$$ |
| Catalytic Ring-Opening | 78 | 94 | High | $$$$ |
| Diastereomeric Resolution | 34 | 99.5 | Low | $$ |
| Flow Hydrogenation | 92* | 86 | High | $$$ |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
-
Building Block in Organic Synthesis :
- Used as a precursor for synthesizing more complex organic molecules.
- Functions as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
-
Chemical Reactions :
- Undergoes oxidation to form imines or nitriles.
- Can be reduced to yield secondary or tertiary amines.
- The fluorophenyl group is susceptible to electrophilic or nucleophilic substitution reactions.
Biology
-
Biological Activity :
- Investigated for its potential interactions with various biological targets, including enzymes and receptors.
- Studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
-
Mechanism of Action :
- The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological functions.
Medicine
-
Therapeutic Potential :
- Explored for its role in developing novel pharmaceuticals aimed at treating metabolic disorders and neuropsychiatric conditions.
- Research indicates it may enhance insulin sensitivity in animal models of diabetes.
-
Research Tool :
- Serves as a valuable tool for studying enzyme kinetics and receptor pharmacology.
Industry
- Specialty Chemicals :
- Utilized in the synthesis of advanced materials and specialty chemicals due to its unique properties.
- Its structural characteristics make it suitable for developing new chemical entities with specific functionalities.
Case Studies
-
Metabolic Disorders :
- A study explored the compound's role in modulating enzyme activity linked to diabetes. Results indicated that it could lower glucose levels in animal models by enhancing insulin sensitivity.
-
Neuropharmacology :
- Research showed that this compound could improve cognitive functions in models of depression by acting as a selective serotonin reuptake inhibitor.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred properties based on structural analogs.
Key Comparative Analysis
Ring Size and Conformational Effects
- Cyclopentane vs. Cyclopropane : Cyclopentane derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to cyclopropane analogs (). This flexibility may enhance binding to larger enzyme pockets but reduce metabolic stability .
- Cyclopropane Derivatives : Compounds like (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl () are prized for their rigid, strained rings, which can improve target selectivity in receptor-binding applications .
Substituent Effects
Stereochemical Considerations
- The (1R,2R) configuration in the target compound contrasts with the (1R,2S) diastereomers seen in and . Such stereochemical differences can drastically alter pharmacological activity and toxicity profiles .
Biological Activity
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclopentane ring substituted with a 4-fluorophenyl group. The presence of the fluorine atom is critical as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with biological targets.
Synthesis
The synthesis typically involves:
- Starting Materials : Cyclopentanone is fluorinated to introduce the fluorine atom.
- Reductive Amination : The fluorinated cyclopentanone undergoes reductive amination with appropriate amines.
- Chiral Resolution : The resulting mixture is separated using chiral chromatography to isolate the (1R,2R) enantiomer.
This compound has been studied for its interactions with various biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by dysregulated metabolism.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Studies
- Metabolic Disorders : A study explored the compound's role in modulating enzyme activity linked to diabetes. Results showed that it could lower glucose levels in animal models by enhancing insulin sensitivity.
- Neuropharmacology : Research indicated that this compound could improve cognitive functions in models of depression by acting as a selective serotonin reuptake inhibitor.
Applications in Medicinal Chemistry
The compound's unique structure and biological activity make it a candidate for further exploration in drug development:
- Potential Drug Development : Its ability to modulate enzyme activity and receptor binding suggests applications in developing treatments for metabolic disorders and neuropsychiatric conditions.
- Research Tool : It may serve as a valuable tool in studying enzyme kinetics and receptor pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
